3-bromo-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
Properties
IUPAC Name |
3-bromo-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O3S/c1-26-15-7-5-14(6-8-15)23-18(16-10-27(25)11-17(16)22-23)21-19(24)12-3-2-4-13(20)9-12/h2-9H,10-11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYSWMISZEMKLRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-bromo-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex heterocyclic compound that has attracted attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound features a thieno[3,4-c]pyrazole moiety, which is known for its diverse biological activities. The presence of the bromo and methoxy groups enhances its pharmacological profile.
Pharmacological Activities
Research indicates that derivatives of thieno[3,4-c]pyrazole exhibit a variety of biological activities:
- Antimicrobial Activity : Compounds with similar structures have shown significant antibacterial and antifungal properties. For instance, derivatives have been tested against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at low concentrations .
- Anti-inflammatory Effects : Certain thieno[3,4-c]pyrazole derivatives have been reported to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the inflammatory response . This suggests potential applications in treating inflammatory diseases.
- Anticancer Activity : Some studies have indicated that compounds containing the thieno[3,4-c]pyrazole scaffold can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival .
The biological activity of 3-bromo-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide may involve several mechanisms:
- Enzyme Inhibition : By inhibiting key enzymes such as COX and LOX, this compound could reduce the production of pro-inflammatory mediators.
- Cell Cycle Arrest : Similar compounds have been shown to interfere with cell cycle progression in cancer cells, leading to reduced proliferation.
- Reactive Oxygen Species (ROS) Modulation : The compound may influence oxidative stress pathways, contributing to its anticancer effects.
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various thieno[3,4-c]pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Study 2: Anti-inflammatory Effects
In a model of acute inflammation, a thieno[3,4-c]pyrazole derivative was administered to evaluate its anti-inflammatory potential. Results indicated a significant reduction in inflammatory markers compared to control groups .
Data Table: Biological Activity Summary
Scientific Research Applications
The compound 3-bromo-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article will explore its applications, supported by relevant data and case studies.
Anticancer Activity
Research has indicated that derivatives of thieno[3,4-c]pyrazole exhibit significant anticancer properties. The presence of the bromine atom and the methoxy group in this specific compound may enhance its interaction with biological targets involved in cancer progression. Studies have shown that similar compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines.
Anti-inflammatory Effects
Compounds containing thieno[3,4-c]pyrazole structures have been investigated for their anti-inflammatory properties. The benzamide moiety may contribute to the modulation of inflammatory pathways, making this compound a candidate for further studies in treating inflammatory diseases.
Neurological Applications
There is growing interest in the neuroprotective effects of thieno[3,4-c]pyrazole derivatives. These compounds have shown promise in preclinical models for conditions such as Alzheimer's disease and Parkinson's disease by potentially inhibiting neuroinflammatory processes and promoting neuronal survival.
Antimicrobial Activity
The unique structure of this compound suggests potential antimicrobial properties. Thieno[3,4-c]pyrazole derivatives have been reported to exhibit activity against a range of bacterial and fungal pathogens, providing a basis for exploring this compound's efficacy as an antimicrobial agent.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, a series of thieno[3,4-c]pyrazole derivatives were synthesized and evaluated for their anticancer activity against various cancer cell lines. The results indicated that compounds with similar structural features to 3-bromo-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity.
Case Study 2: Neuroprotective Mechanisms
A research article in Neuroscience Letters explored the neuroprotective effects of thieno[3,4-c]pyrazole derivatives on neuroinflammation induced by lipopolysaccharides (LPS). The study found that these compounds significantly reduced pro-inflammatory cytokine levels and protected neuronal cells from LPS-induced apoptosis.
Q & A
Q. What are the key synthetic routes for synthesizing 3-bromo-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Cyclization of thieno[3,4-c]pyrazole precursors using substituted thioketones and hydrazines under reflux conditions .
- Step 2 : Functionalization of the pyrazole core via coupling reactions (e.g., amidation) with brominated benzamide derivatives. Dry solvents like tetrahydrofuran (THF) are used to prevent hydrolysis, and catalysts (e.g., Pd-based) may enhance selectivity .
- Step 3 : Oxidation of the sulfur atom in the thieno ring to achieve the 5-oxido group, often using controlled oxidizing agents like m-CPBA .
Q. How is the compound characterized structurally?
- Spectroscopic Methods : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms substituent positions and regiochemistry. For example, the methoxyphenyl group’s singlet in ¹H NMR at δ 3.8 ppm indicates para substitution .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ peak at m/z 470.02 for C₂₀H₁₅BrN₃O₃S) .
- X-ray Crystallography : Resolves the thieno-pyrazole fused ring system and confirms the spatial arrangement of functional groups .
Q. What preliminary biological activities have been reported for this compound?
Structural analogs with thieno-pyrazole cores exhibit:
- Enzyme Inhibition : Interaction with kinases or proteases due to hydrogen bonding with the benzamide carbonyl and pyrazole N-atoms .
- Antimicrobial Activity : Bromine substitution enhances lipophilicity, improving membrane penetration in Gram-positive bacteria .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates during cyclization, while THF minimizes side reactions in amidation steps .
- Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos enhance coupling efficiency in bromobenzamide integration .
- Temperature Control : Lower temperatures (0–5°C) during oxidation prevent over-oxidation of the thieno ring .
Q. What computational methods support mechanistic studies of its biological activity?
- Docking Simulations : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like COX-2, leveraging the compound’s planar structure for hydrophobic pocket interactions .
- Density Functional Theory (DFT) : Calculates electron distribution in the thieno-pyrazole ring, identifying reactive sites (e.g., the 5-oxido group’s electrophilic sulfur) for covalent binding studies .
Q. How do structural modifications influence bioactivity?
- Bromine Position : Meta-substitution on the benzamide (vs. para) alters steric hindrance, affecting target selectivity .
- Methoxy Group : Removal reduces solubility but increases metabolic stability in hepatic microsome assays .
- Pyrazole Oxidation State : The 5-oxido group enhances hydrogen-bonding capacity, critical for enzyme inhibition .
Q. How can contradictory data on biological activity be resolved?
- Assay Validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays for inhibition potency) .
- Metabolic Stability Testing : Address discrepancies in IC₅₀ values by accounting for compound degradation in cell-based vs. cell-free assays .
- Structural Analog Comparison : Benchmark against compounds like 4-chloro-N-(2-(4-nitrophenyl)-5,5-dioxido-thieno[3,4-c]pyrazol-3-yl)benzamide to isolate substituent-specific effects .
Methodological Guidance
Designing experiments to study structure-activity relationships (SAR):
- Library Synthesis : Prepare derivatives with systematic substitutions (e.g., halogens, alkyl groups) on the benzamide and methoxyphenyl moieties .
- High-Throughput Screening (HTS) : Use 96-well plates to test inhibition against a panel of 50+ kinases, with IC₅₀ values normalized to positive controls .
- Data Analysis : Apply multivariate regression to correlate electronic (Hammett σ) and steric (Taft Eₛ) parameters with bioactivity .
Addressing challenges in purification:
- Chromatography : Use reverse-phase HPLC with a C18 column (MeCN/H₂O gradient) to resolve diastereomers or regioisomers .
- Recrystallization : Optimize solvent pairs (e.g., EtOAc/hexane) based on solubility differences in the thieno-pyrazole core .
Evaluating environmental impact in disposal protocols:
- Biodegradability Assays : Use OECD 301F to assess microbial degradation of the bromobenzamide fragment .
- Ecotoxicity Testing : Conduct Daphnia magna acute toxicity studies (LC₅₀) to comply with REACH regulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
